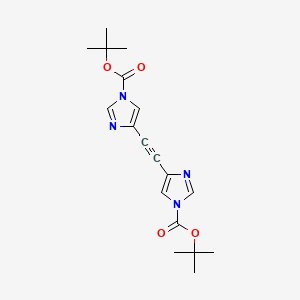![molecular formula C8H6ClNO B13704081 3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
3-(Chloromethyl)benzo[c]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)benzo[c]isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)benzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has been reported to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)benzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]isoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzo[c]isoxazole compounds .
Scientific Research Applications
3-(Chloromethyl)benzo[c]isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Contains a similar heterocyclic structure but with an oxygen atom instead of a nitrogen atom.
Benzothiazole: Contains a sulfur atom in place of the nitrogen atom in the isoxazole ring.
Isoxazole: The parent compound of 3-(Chloromethyl)benzo[c]isoxazole, lacking the chloromethyl group.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which can undergo various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. Its unique structure also contributes to its potential biological activities and applications in different fields .
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-(chloromethyl)-2,1-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2 |
InChI Key |
ZZNPGVQBTCSBFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)


![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)



![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)





![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)
